3-(5-Methoxythiophen-2-yl)butan-2-ol is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with a methoxy group and a butanol moiety. Its molecular formula is , and it has a molecular weight of 170.27 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in chemistry, biology, and medicine.
The compound can be synthesized through various chemical reactions involving its precursor compounds. It is primarily studied in academic and industrial laboratories for its unique properties and potential applications.
3-(5-Methoxythiophen-2-yl)butan-2-ol falls under the category of alcohols due to the presence of a hydroxyl group (-OH). It also belongs to the class of thiophene derivatives, which are known for their diverse chemical reactivity and biological activities.
The synthesis of 3-(5-Methoxythiophen-2-yl)butan-2-ol typically involves the reaction of 5-methoxythiophene with butan-2-ol. This reaction may require specific catalysts and controlled temperature conditions to ensure the desired product is obtained.
The molecular structure of 3-(5-Methoxythiophen-2-yl)butan-2-ol can be represented using various chemical notation systems:
| Property | Data |
|---|---|
| Molecular Formula | C9H14OS |
| Molecular Weight | 170.27 g/mol |
| IUPAC Name | 3-(5-Methoxythiophen-2-yl)butan-2-ol |
| InChI | InChI=1S/C9H14OS/c1-6-4-5-9(11-6)7(2)8(3)10/h4-5,7-8,10H,1-3H3 |
| InChI Key | JLFVDXSVJQUGKZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(S1)C(C)C(C)O |
The compound features a thiophene ring which contributes to its electronic properties, making it an interesting subject for further study in organic synthesis and medicinal chemistry.
3-(5-Methoxythiophen-2-yl)butan-2-ol can undergo various chemical reactions typical for alcohols and thiophene derivatives:
These reactions often depend on the specific conditions such as temperature, solvent, and the presence of catalysts which can influence the product distribution significantly.
The mechanism of action for 3-(5-Methoxythiophen-2-yl)butan-2-ol involves its interaction with biological targets, such as enzymes or receptors. This compound may modulate the activity of these targets, leading to observable biological effects.
Research indicates that detailed studies are necessary to elucidate the exact pathways through which this compound exerts its effects, including potential therapeutic applications.
3-(5-Methoxythiophen-2-yl)butan-2-ol has several notable applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2